1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride
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Overview
Description
1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9ClNS·HCl. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the reaction of 7-chloro-1-benzothiophene with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and amines
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-1-benzothiophen-3-yl)methanamine hydrochloride
- (7-Chloro-1-benzothiophen-3-yl)methanol
Uniqueness
1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
CAS No. |
36035-32-2 |
---|---|
Molecular Formula |
C9H9Cl2NS |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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